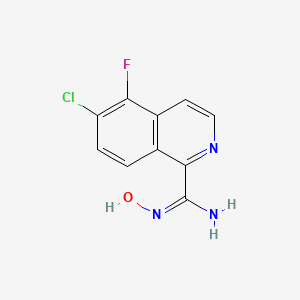
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cyclohexane derivative with a methyl group and a prop-2-en-1-yl group attached to the ring, along with an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexene with formaldehyde in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl and prop-2-en-1-yl groups can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.
Reduction: 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.
Substitution: 4-Bromo-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde.
Applications De Recherche Scientifique
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohexane-1,2-diol: A similar compound with an additional hydroxyl group, which can affect its reactivity and biological activity.
1-Methylene-4-(prop-1-en-2-yl)cyclohexane: Lacks the aldehyde group, resulting in different chemical properties and applications.
Uniqueness
4-Methyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-en-1-yl group on the cyclohexane ring
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
4-methyl-1-prop-2-enylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-3-6-11(9-12)7-4-10(2)5-8-11/h3,9-10H,1,4-8H2,2H3 |
Clé InChI |
BPCOAHULYZJJMT-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)(CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13191865.png)

![Ethyl 8-carbamoyl-2-(propan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13191876.png)
![Propan-2-yl 2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetate hydrochloride](/img/structure/B13191878.png)
![8,8-Dimethylbicyclo[4.2.0]octan-7-one](/img/structure/B13191879.png)
![7-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13191889.png)


![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)
![2-{1-Azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine](/img/structure/B13191911.png)




